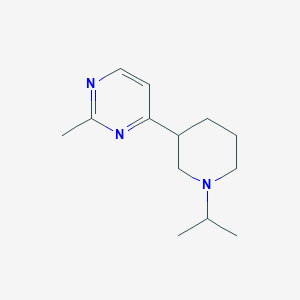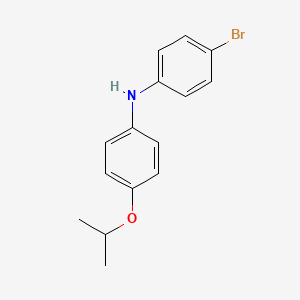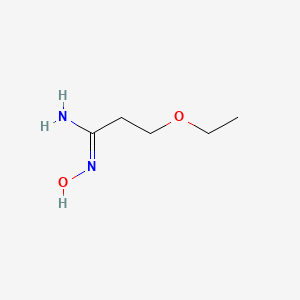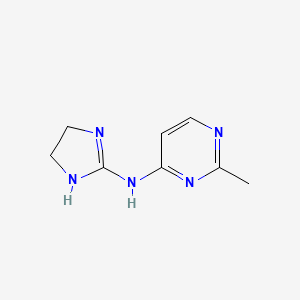
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-amine with an imidazole derivative in the presence of a suitable catalyst and solvent . The reaction conditions often require heating and the use of bases such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like triethylamine . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Pyrimidine: Another simpler compound with a similar pyrimidine ring structure.
2-Methylimidazole: A compound with a similar imidazole ring but different substitution pattern.
Uniqueness
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine is unique due to its combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C8H11N5 |
|---|---|
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H11N5/c1-6-9-3-2-7(12-6)13-8-10-4-5-11-8/h2-3H,4-5H2,1H3,(H2,9,10,11,12,13) |
Clave InChI |
XCNSVRJXKIZKQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=N1)NC2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)

![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)


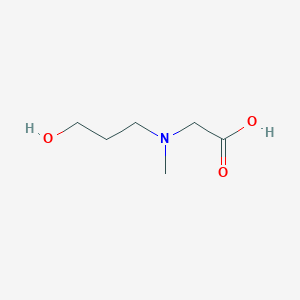

![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
